3-(5-Methylthiophen-2-yl)thiolan-3-ol
Description
3-(5-Methylthiophen-2-yl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) core substituted with a hydroxyl group at the 3-position and a 5-methylthiophen-2-yl moiety. The hydroxyl group may enhance solubility and hydrogen-bonding interactions, critical for biological activity or crystallinity in materials science.
Properties
IUPAC Name |
3-(5-methylthiophen-2-yl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS2/c1-7-2-3-8(12-7)9(10)4-5-11-6-9/h2-3,10H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZGYSXEWPMOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2(CCSC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure Diversity :
- Thiolane Derivatives : The saturated thiolane core in the target compound contrasts with aromatic cores like pyrimidine or chalcone . Saturation reduces conjugation but may improve stability and solubility.
- Triazoles : describes 4H-1,2,4-triazoles with 5-methylthiophen-2-yl substituents synthesized via InCl3-catalyzed alkylation of thiols. This method could hypothetically apply to the target compound’s synthesis .
Substituent Effects: The 5-methylthiophen-2-yl group is recurrent in diverse scaffolds (Table 1).
Table 1: Structural and Functional Comparison
Physicochemical and Optical Properties
’s chalcones with 5-methylthiophen-2-yl substituents exhibit strong nonlinear optical (NLO) responses due to extended π-conjugation and electron donor-acceptor interactions . The target compound’s saturated thiolane core likely reduces conjugation, but the hydroxyl group may introduce polarity, altering dipole moments and NLO behavior. DFT studies on chalcones emphasize the role of sulfur atoms in modulating electron distribution—a factor relevant to the target’s thiophene-thiolane system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
